molecular formula C20H13ClN2OS B3307233 N-(4-chloro-1,3-benzothiazol-7-yl)biphenyl-4-carboxamide CAS No. 932459-64-8

N-(4-chloro-1,3-benzothiazol-7-yl)biphenyl-4-carboxamide

Cat. No. B3307233
CAS RN: 932459-64-8
M. Wt: 364.8 g/mol
InChI Key: PATJRDZUKUWKDR-UHFFFAOYSA-N
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Description

“N-(4-chloro-1,3-benzothiazol-7-yl)biphenyl-4-carboxamide” is a chemical compound that contains a benzothiazole ring . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, like “N-(4-chloro-1,3-benzothiazol-7-yl)biphenyl-4-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The crude residue is often purified by column chromatography .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary based on the specific substituents on the thiazole ring . For instance, some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Mechanism of Action

Target of Action

The primary target of N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.

Mode of Action

N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacterium .

Pharmacokinetics

Similar benzothiazole derivatives have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the compound’s bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By targeting DprE1 and disrupting cell wall biosynthesis, the compound causes the death of the bacterium, potentially leading to the resolution of a tuberculosis infection .

Action Environment

The action of N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other drugs could potentially affect the compound’s metabolism and excretion, altering its pharmacokinetic profile .

Future Directions

The future research on benzothiazole derivatives like “N-(4-chloro-1,3-benzothiazol-7-yl)biphenyl-4-carboxamide” could focus on exploring their potential biological activities and developing new synthetic pathways . The structure-activity relationship of these compounds could also be investigated further .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-10-11-17(19-18(16)22-12-25-19)23-20(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJRDZUKUWKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1'-biphenyl]-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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